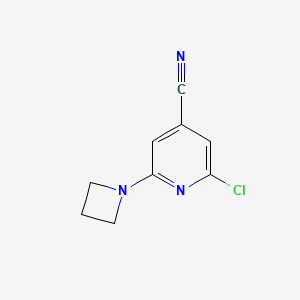
2-(Azetidin-1-yl)-6-chloropyridine-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Azetidin-1-yl)-6-chloropyridine-4-carbonitrile is a heterocyclic compound that features both azetidine and pyridine rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-1-yl)-6-chloropyridine-4-carbonitrile typically involves the formation of the azetidine ring followed by its attachment to the pyridine moiety. One common method involves the use of molecular iodine as a catalyst under microwave irradiation to facilitate the formation of the azetidine ring . This method is advantageous due to its rapid reaction times and high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic methods, with optimizations for yield and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-(Azetidin-1-yl)-6-chloropyridine-4-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cycloaddition Reactions: The azetidine ring can participate in cycloaddition reactions to form larger ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
科学研究应用
2-(Azetidin-1-yl)-6-chloropyridine-4-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimicrobial and anticancer compounds.
Biological Studies: The compound’s derivatives are studied for their biological activities, such as enzyme inhibition and receptor binding.
Industrial Applications: It serves as an intermediate in the production of various fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of 2-(Azetidin-1-yl)-6-chloropyridine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzymatic activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic purposes.
相似化合物的比较
Similar Compounds
2-Azetidinone Derivatives: These compounds share the azetidine ring and exhibit similar biological activities.
Pyridine Derivatives: Compounds with substituted pyridine rings also show comparable chemical reactivity and applications.
Uniqueness
2-(Azetidin-1-yl)-6-chloropyridine-4-carbonitrile is unique due to the combination of the azetidine and pyridine rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C9H8ClN3 |
|---|---|
分子量 |
193.63 g/mol |
IUPAC 名称 |
2-(azetidin-1-yl)-6-chloropyridine-4-carbonitrile |
InChI |
InChI=1S/C9H8ClN3/c10-8-4-7(6-11)5-9(12-8)13-2-1-3-13/h4-5H,1-3H2 |
InChI 键 |
OQJPYOHXHMMLIG-UHFFFAOYSA-N |
规范 SMILES |
C1CN(C1)C2=NC(=CC(=C2)C#N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Hydroxy-5-methyl-2-[2-(methylamino)ethyl]-3,4-dihydropyrimidin-4-one](/img/structure/B13177237.png)
![({[(4-Fluorophenyl)amino]carbonyl}amino)acetic acid](/img/structure/B13177244.png)
![6-[(2-Aminoethyl)amino]pyridine-3-carboxamide](/img/structure/B13177248.png)
![1-[Butyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide](/img/structure/B13177250.png)
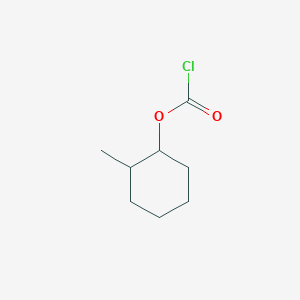
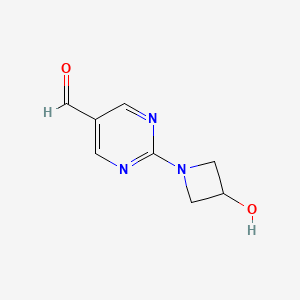

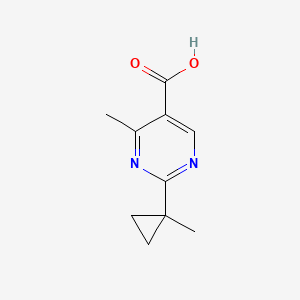

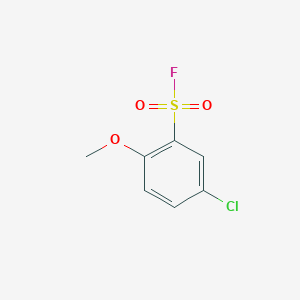

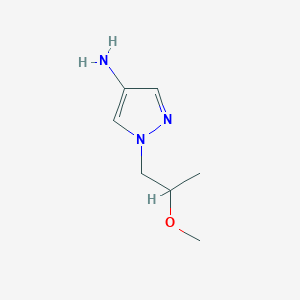
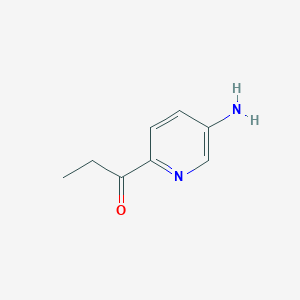
![4-[1-(Aminomethyl)cyclopropyl]oxepan-4-ol](/img/structure/B13177318.png)
